molecular formula C16H16O4 B6405459 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid CAS No. 1140461-95-5

4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid

Cat. No. B6405459
Key on ui cas rn: 1140461-95-5
M. Wt: 272.29 g/mol
InChI Key: ZKNQZQNFXKPEDK-UHFFFAOYSA-N
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Patent
US08889668B2

Procedure details

A suspension of methyl 4-bromo-3-methylbenzoate (3.0 g; 13.1 mmol; 1 eq.), 2,4-dimethoxyphenylboronic acid (Aldrich 483486; 2.62 g; 14.4 mmol; 1.1 eq.), potassium carbonate (9.05 g; 65.5 mmol; 5 eq.) and Pd(PPh3)4 (1.51 g; 1.31 mmol; 0.1 eq.) in toluene (15 mL) and water (15 mL) was refluxed for 6 hours. The reaction mixture was cooled down to room temperature and filtered through a pad of CELITE which was further washed with toluene (200 mL). The filtrate was concentrated in vacuo and the residue taken up in Ethyl acetate (300 mL). The organic layer was washed with sat. aq. NaHCO3 (100 mL), water (100 mL) and brine (100 mL) then dried over magnesium sulfate and concentrated in vacuo. The residue (2.0 g; 6.99 mmol; 1 eq.) was taken up in EtOH (60 mL), sodium hydroxide (5M; 4.19 mL; 21 mmol; 3 eq.) was added and the reaction mixture was stirred at 60° C. for one hour. After concentration in vacuo, the residue was taken up in water (400 mL) and the aqueous phase was washed with Ethyl acetate then acidified to pH 2 with conc. HCl. The solution was concentrated to ca. 80 mL and the precipitate filtered off and dried to afford the title compound as an orange solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
catalyst
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[CH3:12].[CH3:13][O:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:16]=1B(O)O.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:13][O:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:16]=1[C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:12] |f:2.3.4,5.6,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
2.62 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)B(O)O
Name
Quantity
9.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
1.51 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
4.19 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of CELITE which
WASH
Type
WASH
Details
was further washed with toluene (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
The organic layer was washed with sat. aq. NaHCO3 (100 mL), water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
WASH
Type
WASH
Details
the aqueous phase was washed with Ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to ca. 80 mL
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C1=C(C=C(C=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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